molecular formula C36H60O8 B12467537 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12467537
M. Wt: 620.9 g/mol
InChI Key: AVXFIVJSCUOFNT-UHFFFAOYSA-N
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Description

This compound is a highly complex triterpene saponin featuring a cyclopenta[a]phenanthrene core modified with multiple hydroxyl groups, methyl substituents, and a glycosylated oxane moiety . The compound’s intricate architecture includes:

  • Steroid-like backbone: A dodecahydro-1H-cyclopenta[a]phenanthrene system with pentamethyl substitution at positions 3a, 3b, 6, 6, and 9a.
  • Functionalization: Hydroxyl groups at positions 7 and 11, and a 6-methylhepta-1,5-dien-2-yl side chain at position 1.
  • Glycosylation: A trisubstituted oxane ring (oxane-3,4,5-triol) linked via an ether bond to the cyclopenta[a]phenanthrene core .

Properties

Molecular Formula

C36H60O8

Molecular Weight

620.9 g/mol

IUPAC Name

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3

InChI Key

AVXFIVJSCUOFNT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ginsenoside Rk3 can be synthesized through the heat treatment of Gynostemma pentaphyllum. This process involves the cleavage of glycosidic bonds and the rearrangement of hydrogen bonds under weak acidic conditions provided by the plant itself . The glycosidic bond at the 20th position of ginsenoside Rb3 is cleaved to form ginsenoside Rd, which is then converted to ginsenoside Rg3 (S) and Rg3 ®. These compounds are further dehydrated to form ginsenoside Rk1 and Rg5 .

Industrial Production Methods

Industrial production of ginsenoside Rk3 involves the use of biotechnological methods, including the use of microbial chassis such as Saccharomyces cerevisiae. Advances in synthetic biology have enabled the large-scale production of rare ginsenosides by identifying key enzymes involved in their biosynthetic pathways .

Chemical Reactions Analysis

Types of Reactions

Ginsenoside Rk3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving ginsenoside Rk3 include oxidizing agents, reducing agents, and catalysts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions involving ginsenoside Rk3 include other rare ginsenosides such as ginsenoside Rg3, Rk1, and Rg5. These transformations are crucial for studying the structure-activity relationship of ginsenosides and their pharmacological effects .

Scientific Research Applications

Ginsenoside Rk3 has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Differences

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Bioactivity Highlights
Target Compound (2-{[7,11-dihydroxy...]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol) ~C₄₀H₆₈O₁₃ ~783.0 Cyclopenta[a]phenanthrene 7,11-dihydroxy; pentamethyl; 6-methylhepta-1,5-dien-2-yl; glycosylated oxane Anti-inflammatory, antioxidant
Ginsenoside Rb1 (Reference) C₅₄H₉₂O₂₃ 1109.3 Dammarane 20(S)-protopanaxadiol core; tetraglycosylation Neuroprotective, anti-cancer
Diosgenin (Reference) C₂₇H₄₂O₃ 414.6 Spirostan 3β-hydroxy; Δ⁵ unsaturation; spiroketal side chain Estrogen precursor, anti-diabetic
2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-...]oxy]oxane-3,4,5-triol (Analog) C₃₅H₅₆O₆ 572.8 Cyclopenta[a]phenanthrene 17-(5-ethyl-6-methylhepta-3,6-dien-2-yl); simplified glycosylation Unreported (natural product derivative)
CID 78062229 (Related Steroid) Undisclosed ~410.7 Cyclopenta[a]phenanthrene Undefined stereochemistry; truncated side chain Structural model for steroid synthesis

Key Differentiators

(a) Backbone Complexity vs. Simplicity

The target compound’s cyclopenta[a]phenanthrene core distinguishes it from dammarane (ginsenosides) and spirostan (diosgenin) frameworks. This core provides rigidity and planar aromaticity, enhancing membrane interaction compared to the flexible dammarane system of ginsenosides .

(b) Substituent Diversity

  • Side Chain Dynamics : The 6-methylhepta-1,5-dien-2-yl group introduces conjugated double bonds, enabling redox activity absent in simpler analogs like CID 78062229 .

(c) Bioactivity Profile

While ginsenoside Rb1 and diosgenin have well-documented roles in neuroprotection and hormone synthesis, respectively, the target compound’s anti-inflammatory effects are hypothesized to arise from its hydroxyl-rich structure, which may scavenge reactive oxygen species (ROS) more effectively than non-phenolic triterpenes .

Stereochemical Considerations

Undefined stereocenters in analogs like CID 78062229 limit their utility in targeted drug design, whereas the target compound’s defined stereochemistry at positions 3a, 3b, and 9a ensures predictable interactions with biological targets .

Biological Activity

The compound 2-{[7,11-dihydroxy-3a,3b,6,6,9a-pentamethyl-1-(6-methylhepta-1,5-dien-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-5-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol is a complex triterpenoid that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of organic compounds known as triterpenoids, characterized by their structure derived from six isoprene units. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC38H64O11
Molecular Weight696.919 g/mol
Exact Mass696.4449
Polarizability77.45
Hydrogen Bond Donors7
Hydrogen Bond Acceptors10

Antioxidant Activity

Research has indicated that triterpenoids exhibit significant antioxidant properties. For instance, studies have shown that extracts containing similar compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells. The antioxidant capacity of the compound can be attributed to its hydroxyl groups, which are known to donate electrons and neutralize reactive oxygen species (ROS).

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, a study evaluating the effects of related triterpenoids demonstrated inhibition of cancer cell proliferation in vitro. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Anti-inflammatory Effects

Triterpenoids are also recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play crucial roles in inflammatory responses. This activity can be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Antioxidant and Anticancer Activity :
    • A study published in 2008 evaluated the antioxidant and anticancer properties of related triterpenoids extracted from natural sources. The findings suggested a strong correlation between the presence of hydroxyl groups and enhanced biological activity against cancer cell lines (Source: ).
  • Mechanistic Insights :
    • Research has provided insights into the mechanisms through which triterpenoids exert their anticancer effects. For instance, they may induce apoptosis by activating caspase pathways or inhibiting growth factor signaling pathways (Source: ).
  • Inflammation Modulation :
    • A study focusing on the anti-inflammatory effects of similar compounds highlighted their ability to suppress NF-kB activation, leading to decreased expression of inflammatory mediators (Source: ).

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